molecular formula C16H14BrClN4O4 B1231721 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester

2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester

Cat. No. B1231721
M. Wt: 441.7 g/mol
InChI Key: XXGAOTSQBKOYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester has been explored in the synthesis of various compounds with potential pharmaceutical applications. For instance, compounds related to this structure have shown promising anti-inflammatory and analgesic activities, similar to ibuprofen and aspirin (Attimarad & Bagavant, 1999). Additionally, the bromination of related esters has been a subject of interest, leading to the creation of compounds with alternating acetic and propionic acid groups (Rowold & MacDonald, 1978).

Chemical Synthesis Techniques

The compound has been involved in the study of chemical synthesis techniques. For example, research has focused on the intramolecular amination of aryl halides, a process relevant to the synthesis of compounds like 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester (Noji et al., 2012). Another area of study involves the synthesis of α-bromophenylacetic acid derivatives, which are structurally similar to the compound (Ogura, Furukawa & Tsuchihashi, 1975).

Biochemical Research

Biochemical research involving this compound has also been conducted. An example is the synthesis of thioxo derivatives from similar esters, exploring their interaction with various nucleophiles (Jakubkienė, Paulauskaite & Vainilavicius, 2007). Furthermore, studies have been done on the synthesis of derivatives with potential anticancer activity, modifying the structure of related esters (Rayes et al., 2019).

Enantiomeric Purity and Synthesis

Research has been conducted on the synthesis of enantiomerically pure derivatives, starting from compounds structurally related to 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester. This involves various steps, including resolution and crystallization to achieve high enantiomeric purities, which is significant in the development of stereochemically pure pharmaceuticals (Zhang et al., 2014).

properties

Product Name

2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester

Molecular Formula

C16H14BrClN4O4

Molecular Weight

441.7 g/mol

IUPAC Name

methyl 2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate

InChI

InChI=1S/C16H14BrClN4O4/c1-20-13-12(14(24)22(16(20)25)8-11(23)26-2)21(15(17)19-13)7-9-5-3-4-6-10(9)18/h3-6H,7-8H2,1-2H3

InChI Key

XXGAOTSQBKOYBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N(C(=N2)Br)CC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester
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2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester
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2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester
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2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester
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2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester
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2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester

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